Decyl isobutyrate
CAS No.: 5454-22-8
Cat. No.: VC0525539
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5454-22-8 |
|---|---|
| Molecular Formula | C14H28O2 |
| Molecular Weight | 228.37 g/mol |
| IUPAC Name | decyl 2-methylpropanoate |
| Standard InChI | InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h13H,4-12H2,1-3H3 |
| Standard InChI Key | HGOZECVJNYXKMC-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCOC(=O)C(C)C |
| Canonical SMILES | CCCCCCCCCCOC(=O)C(C)C |
| Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Decyl isobutyrate belongs to the class of fatty alcohol esters, featuring a decyl chain esterified with isobutyric acid. Its structural configuration contributes to distinct physical and chemical characteristics:
Molecular Structure and Identification
The compound’s IUPAC name is decyl 2-methylpropanoate, with a molecular weight of 228.37 g/mol . Key identifiers include:
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CAS Registry Number: 5454-22-8
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EC Number: 226-706-0
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SMILES: CCCCCCCCCCCOC(=O)C(C)C
Physicochemical Characteristics
Data from experimental analyses reveal the following properties :
| Property | Value |
|---|---|
| Boiling Point | 270.19°C (estimated) |
| Density | 0.866 g/cm³ |
| Refractive Index | 1.4340 |
| LogP (Octanol-Water) | 5.724 (estimated) |
| Solubility | Insoluble in water; soluble in alcohols, oils |
The ester’s low melting point (-46°C) and moderate volatility make it suitable for applications requiring thermal stability .
Synthesis and Production
Industrial Synthesis
Decyl isobutyrate is synthesized via esterification of n-decanol with isobutyric acid under azeotropic conditions. Alternative methods employ isobutyric anhydride to enhance reaction efficiency . The process typically involves acid catalysts (e.g., sulfuric acid) and refluxing to remove water, driving the reaction to completion:
Natural Occurrence
While primarily synthetic, decyl isobutyrate has been identified in Mangifera indica (mango), suggesting a minor role in plant secondary metabolism . Its presence in ant secretions (Polyergus rufescens) indicates biological significance, as discussed in Section 4 .
Applications in Perfumery and Industry
Perfume Compositions
Decyl isobutyrate is prized for its oily-waxy petal-like note, enhancing floral fragrances such as rose, jasmine, and tuberose. It contributes to the longevity of scent profiles due to its low volatility .
Functional Role in Ant Communication
In the slave-making ant Polyergus rufescens, decyl isobutyrate constitutes over 80% of the Dufour’s gland secretions. This ester likely functions as a pheromone or recognition signal during colony raids, distinguishing it from host species (Formica cunicularia), which lack the compound .
Related Compounds and Derivatives
Structural Analogs
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Dodecyl Isobutyrate (C₁₆H₃₂O₂): A longer-chain analog with a boiling point of 299°C, used in lubricants and plasticizers .
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Trilobolide-6-O-Isobutyrate: A sesquiterpene lactone derivative with antitumor properties, unrelated structurally but sharing the isobutyrate functional group .
Metabolic Pathways
Isobutyrate precursors participate in microbial biosynthesis. For instance, Streptomyces fradiae metabolizes isobutyrate into butyrate, propionate, and fatty acids, highlighting the ecological relevance of branched-chain esters .
Recent Research and Future Directions
Ecological and Behavioral Studies
The dominance of decyl isobutyrate in Polyergus rufescens glandular secretions underscores its role in interspecies interactions. Further research could explore its utility in pest control or as a biomarker for ant behavior .
Industrial Innovations
Patents describe novel esterification techniques using anhydrides or acid chlorides, potentially optimizing decyl isobutyrate production for scalable applications .
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